molecular formula C5H7NO3S B1272659 3-Isocyanatotetrahydrothiophene 1,1-dioxide CAS No. 24373-66-8

3-Isocyanatotetrahydrothiophene 1,1-dioxide

Cat. No.: B1272659
CAS No.: 24373-66-8
M. Wt: 161.18 g/mol
InChI Key: URFQKKJWHVHXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyanatotetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C5H7NO3S. It is characterized by the presence of an isocyanate group attached to a tetrahydrothiophene ring, which is further substituted with two oxygen atoms, forming a sulfone group.

Properties

IUPAC Name

3-isocyanatothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFQKKJWHVHXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378194
Record name 3-isocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24373-66-8
Record name 3-isocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanato-1lambda6-thiolane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Liquid-Phase Phosgenation

Mechanism :

  • Salt Formation : The amine reacts with HCl or CO₂ to form a hydrochloride or carbonate salt.
  • Phosgenation : The salt reacts with phosgene to yield the isocyanate.

Example Reaction :
$$ \text{3-Aminotetrahydrothiophene 1,1-dioxide} + \text{COCl}_2 \rightarrow \text{3-Isocyanatotetrahydrothiophene 1,1-dioxide} + \text{HCl} $$

Parameter Optimal Range Impact References
Temperature 60–180°C Higher temps favor carbamoyl chloride decomposition
Solvent o-Dichlorobenzene Enhances reaction kinetics and stability
Phosgene Excess 1.5–2.5 mol% CO excess Minimizes byproducts (e.g., urea)

Challenges :

  • Urea Formation : Competing reactions between amine and carbamoyl chloride reduce yields. Mitigated by excess phosgene and optimized CO/Cl₂ ratios.

Gas-Phase Phosgenation

Mechanism :

  • Amines are vaporized and reacted with gaseous phosgene at high temperatures (200–600°C).

Advantages :

  • Shorter reaction times (<1 minute).
  • Higher space–time yields for aromatic amines.

Limitations :

  • Requires specialized equipment for handling gaseous reactants.

Catalytic and Continuous Processes

Industrial-scale synthesis often employs continuous methods to improve efficiency:

Process Catalyst Conditions Yield References
Hot Phosgenation Chlorobenzene solvent 122–125°C, 2.5-hour residence time 98.5–99%
CO Excess Control Activated carbon 323 K, CO/Cl₂ ratio = 1.015–1.020 L* color <24.7

Key Innovations :

  • Continuous Reactors : Retain solids in the reactor to maintain flowability, enabling high solvent-to-amine ratios.
  • Color Control : Adjusting CO excess minimizes impurities, achieving L* color values below 25 for MDI analogs.

Purification and Stability

Post-reaction steps focus on isolating the isocyanate:

Step Method Outcome References
Distillation Vacuum distillation Removes HCl and excess phosgene
Crystallization o-Dichlorobenzene Isolates pure product (residue <1%)

Stability Concerns :

  • Isocyanates react with moisture, necessitating anhydrous storage.

Data Tables

Table 1: Phosgene Synthesis Methods

Method Catalyst Temp (°C) Yield Byproducts
Chloride-Catalyzed [NEt₃Me][Cl₃] 25 >95% Minimal
Activated Carbon Norit RX3 Extra 323 ~70% CO₂, Cl₂

Table 2: Phosgenation Conditions for Amines

Amine Type Temp (°C) Solvent Time (h) Yield
Aliphatic (e.g., 3-amino-sulfone) 100–150 o-Dichlorobenzene 2–4 85–98%
Aromatic (e.g., MDA) 200–600 Gas phase <1 >90%

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Cycloaddition Partners: Alkenes, alkynes.

    Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

Structure and Reactivity

3-Isocyanatotetrahydrothiophene 1,1-dioxide features an isocyanate functional group that imparts significant reactivity. The sulfone group enhances the compound's stability and reactivity, making it a valuable building block in synthetic chemistry.

Chemistry

  • Building Block for Synthesis: It is utilized in the synthesis of various heterocyclic compounds and polymers. Its ability to undergo nucleophilic substitution reactions allows for the formation of ureas, carbamates, and thiocarbamates from reactions with amines, alcohols, and thiols respectively .

Biology

  • Modification of Biomolecules: The compound is employed in bioconjugation processes to modify biomolecules. This application is critical in developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Medicine

  • Drug Development: Research indicates potential applications in synthesizing pharmacologically active compounds. The reactivity of the isocyanate group allows for the formation of biologically relevant molecules that may have therapeutic effects .

Industrial Applications

  • Production of Specialty Chemicals: It is used in manufacturing coatings, adhesives, and other specialty chemicals due to its favorable chemical properties. The compound's stability under various conditions makes it suitable for industrial applications .

Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionReaction with nucleophiles (amines/alcohols/thiols)Ureas, Carbamates, Thiocarbamates
CycloadditionReaction with alkenes/alkynesHeterocyclic Compounds
HydrolysisReaction with waterCorresponding amine + Carbon Dioxide

Table 2: Potential Applications in Drug Development

Application AreaSpecific UseExamples
Targeted Drug DeliveryModifying drug molecules to enhance deliveryBioconjugates for cancer therapy
Synthesis of Active CompoundsDeveloping new pharmaceuticalsAnticancer agents
Diagnostic AgentsCreating compounds for imaging techniquesRadiolabeled compounds

Mechanism of Action

The mechanism of action of 3-Isocyanatotetrahydrothiophene 1,1-dioxide primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas, carbamates, and thiocarbamates. The sulfone group in the tetrahydrothiophene ring enhances the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: Lacks the isocyanate group but shares the sulfone functionality.

    Isocyanatobenzene: Contains an isocyanate group attached to a benzene ring.

    Isocyanatocyclohexane: Contains an isocyanate group attached to a cyclohexane ring.

Uniqueness

3-Isocyanatotetrahydrothiophene 1,1-dioxide is unique due to the presence of both the isocyanate and sulfone groups within a single molecule. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and industrial applications.

Biological Activity

3-Isocyanatotetrahydrothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C5H6N2O2S
  • Molecular Weight : 174.17 g/mol

The compound features a tetrahydrothiophene ring with an isocyanate functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme function.
  • Modulation of Cellular Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation, which are critical in cancer biology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary in vitro studies have shown effectiveness against certain bacterial strains.
  • Anticancer Activity : The compound has demonstrated potential in inhibiting the growth of cancer cell lines, although specific mechanisms remain to be elucidated.
  • Cytotoxic Effects : Studies indicate cytotoxicity in various cell lines, suggesting a need for further investigation into its safety profile.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in cancer cell lines
CytotoxicityInduced apoptosis in treated cells

Case Studies

Several case studies have explored the biological effects of isocyanate compounds similar to this compound. These studies provide insights into the potential risks and therapeutic benefits associated with isocyanates:

  • Occupational Exposure to Isocyanates :
    A study examined the relationship between isocyanate exposure and the development of occupational asthma. It highlighted that even low concentrations could trigger respiratory issues, emphasizing the need for caution when handling such compounds .
  • Therapeutic Applications :
    Research has investigated the use of isocyanates in drug development, particularly their potential as anticancer agents. While some compounds have shown promise, comprehensive evaluations are necessary to understand their efficacy and safety profiles .

Q & A

Q. Table 1. Halogenation Conditions and Regioselectivity

SubstrateHalogenSolventMechanismMajor ProductReference
2,5-Dihydrothiophene 1,1-dioxideCl₂CCl₄ (UV)Radical3-Chloro derivative
2,3-Dihydrothiophene 1,1-dioxideBr₂H₂OElectrophilic2-Bromo derivative

Q. Table 2. Key Spectroscopic Signatures

Functional GroupIR Absorption (cm⁻¹)NMR (¹H, ppm)
Sulfone (S=O)1300–1150-
Isocyanate (N=C=O)~2270-
α-Methylene (CH₂)-3.2–3.5 (multiplet)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.